[(1S)-1-aminoethyl]boronic acid
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Overview
Description
[(1S)-1-aminoethyl]boronic acid is an organoboron compound with the molecular formula C2H8BNO2. It is a boronic acid derivative where the boron atom is bonded to an aminoethyl group. This compound is of significant interest in various fields of chemistry and biology due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-aminoethyl]boronic acid typically involves the reaction of diethylzinc with triethyl borate to produce triethylborane, which is then oxidized in air to form the boronic acid . Another method involves the use of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of LiCl or by Mg/Br exchange with iPrMgCl·LiCl, followed by electrophilic borylation .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale reactions using borax and hydrochloric acid to produce boric acid, which is then converted to various boronic acid derivatives . The specific conditions and reagents used can vary depending on the desired boronic acid derivative.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-aminoethyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include boronic esters, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(1S)-1-aminoethyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(1S)-1-aminoethyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological molecules, including proteins and enzymes . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of an aminoethyl group.
Methylboronic acid: Contains a methyl group instead of an aminoethyl group.
Ethylboronic acid: Similar but with an ethyl group.
Uniqueness
[(1S)-1-aminoethyl]boronic acid is unique due to its aminoethyl group, which imparts specific reactivity and binding properties. This makes it particularly useful in biological applications where interaction with proteins and enzymes is required .
Properties
Molecular Formula |
C2H8BNO2 |
---|---|
Molecular Weight |
88.90 g/mol |
IUPAC Name |
[(1S)-1-aminoethyl]boronic acid |
InChI |
InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3/t2-/m1/s1 |
InChI Key |
MEJXSZPJYPOEIL-UWTATZPHSA-N |
Isomeric SMILES |
B([C@@H](C)N)(O)O |
Canonical SMILES |
B(C(C)N)(O)O |
Origin of Product |
United States |
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